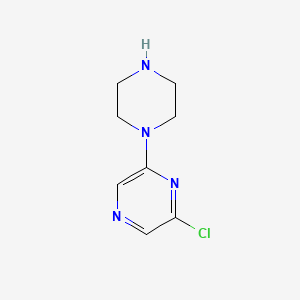
MK-212
概述
科学研究应用
MK-212 具有广泛的科学研究应用,包括:
化学: 它被用作涉及血清素受体激动剂研究中的参考化合物。
生物学: this compound 用于中枢神经系统及其与血清素受体相互作用的研究。
医学: 该化合物正被研究其在焦虑和抑郁等疾病中的潜在治疗效果。
作用机制
MK-212 通过作为血清素受体,特别是 5-HT2C 受体的激动剂而发挥其作用。这种相互作用导致下游信号通路的激活,最终导致血清催乳素和皮质醇的分泌。 该化合物对中枢神经系统的影响是通过其与血清素受体的结合介导的,从而调节神经递质的释放和神经元活性 .
生化分析
Biochemical Properties
MK-212 has been identified as a selective 5-HT2C serotonin receptor agonist . This means that it can bind to these receptors and activate them, influencing the biochemical reactions that these receptors are involved in.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to promote the secretion of serum prolactin and cortisol in humans . These hormones play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily related to its role as a serotonin agonist. It binds to and activates 5-HT2C serotonin receptors, which can lead to various downstream effects, including changes in gene expression, enzyme activation or inhibition, and other cellular processes . The exact molecular mechanisms are still being researched.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, some research has been conducted on related compounds. For example, in experiments performed on mice, varying concentrations of this compound were administered, and its effects were observed
准备方法
合成路线和反应条件
MK-212 的合成涉及 2-氯吡嗪与哌嗪的反应。反应通常在氢氧化钠或碳酸钾等碱的存在下进行,使用的溶剂通常是乙醇或甲醇等醇类。 反应在回流条件下进行,以确保反应物完全转化为所需产物 .
工业生产方法
在工业环境中,this compound 的生产遵循类似的合成路线,但规模更大。反应条件经过优化,以最大限度地提高产量和纯度。 使用连续流动反应器和自动化系统有助于保持一致的反应条件,提高生产过程的效率 .
化学反应分析
反应类型
MK-212 经历了几种类型的化学反应,包括:
氧化: this compound 可以被氧化形成各种氧化产物。
还原: 还原反应可以将 this compound 转化为不同的还原形式。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 胺和硫醇等亲核试剂可用于取代反应.
主要形成的产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,this compound 的氧化会导致形成羟基化衍生物,而取代反应可以产生各种取代的吡嗪衍生物 .
相似化合物的比较
类似化合物
2C-B-PP: 另一种具有类似药理特性的血清素受体激动剂。
mCPP: 一种也作用于血清素受体并对中枢神经系统具有类似影响的化合物。
奎帕嗪: 一种具有可比生物活性的血清素受体激动剂.
MK-212 的独特性
This compound 独特之处在于它与 5-HT2C 受体的特定相互作用及其促进血清催乳素和皮质醇分泌的能力。 这使其成为中枢神经系统和血清素受体药理学研究中宝贵的工具 .
属性
IUPAC Name |
2-chloro-6-piperazin-1-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-7-5-11-6-8(12-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAWPFJGFFNXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61655-58-1 (mono-hydrochloride) | |
| Record name | 6-Chloro-2-(1-piperazinyl)pyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064022271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80214007 | |
| Record name | MK 212 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64022-27-1 | |
| Record name | 2-Chloro-6-(1-piperazinyl)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64022-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(1-piperazinyl)pyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064022271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-212 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12111 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 64022-27-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MK 212 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-212 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62C3N7238U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of MK-212?
A1: this compound primarily acts as an agonist at serotonin receptors, particularly 5-HT2C and 5-HT2B subtypes. [, , , , , , , , , , , , , ] It exerts its effects by binding to these receptors and mimicking the action of serotonin, leading to various downstream signaling events.
Q2: Does this compound affect hormone secretion?
A2: Yes, this compound has been shown to influence various hormone levels. For instance, it increases plasma levels of adrenocorticotropic hormone, prolactin, and oxytocin. [] It also elevates plasma renin concentration but only after pretreatment with desipramine, a norepinephrine uptake blocker. [] Additionally, this compound stimulates the release of α-melanocyte-stimulating hormone, which is blocked by pretreatment with a dopamine agonist, suggesting an interaction between dopaminergic and serotonergic systems in regulating this hormone. []
Q3: How does this compound impact drinking behavior?
A3: Intracerebroventricular administration of this compound significantly reduces water intake in water-deprived rats. [] This effect is likely mediated through 5-HT receptors in the periventricular hypothalamus. [] this compound also reduces drinking behavior induced by angiotensin II and carbachol, with a more pronounced effect on the cholinergic agonist. [] These findings suggest the involvement of the central serotonergic system in modulating thirst and drinking behavior.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C8H9ClN4, and its molecular weight is 196.65 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research papers do not offer detailed spectroscopic data, structural information can be found in chemical databases like PubChem and ChemSpider.
Q6: Is there information on the material compatibility and stability of this compound?
A6: The provided research articles primarily focus on the pharmacological aspects of this compound and do not provide data on its material compatibility or stability under various conditions.
Q7: Does this compound possess any catalytic properties or find applications in catalysis?
A7: The research papers provided do not indicate any catalytic properties or applications of this compound. Its primary focus is its interaction with serotonin receptors and its subsequent pharmacological effects.
Q8: How do structural modifications to this compound affect its activity, potency, and selectivity?
A8: While the provided research primarily focuses on the effects of this compound itself, some studies use related compounds to explore SAR. For example, the relative efficacies of piperazine derivatives at 5-HT2 and 5-HT1C receptors were investigated, revealing differences in agonist and antagonist properties based on subtle structural variations. [, ] Further research focusing on the SAR of this compound would be valuable in designing more selective and potent compounds targeting specific serotonin receptor subtypes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
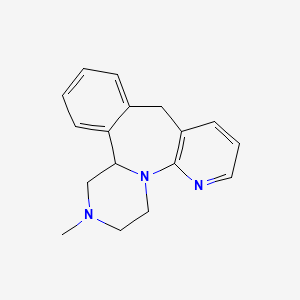
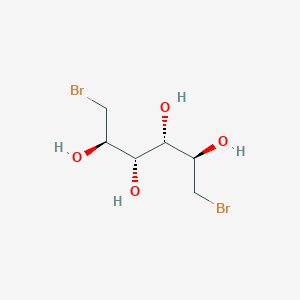
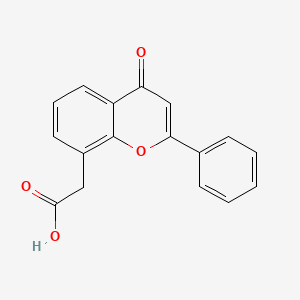
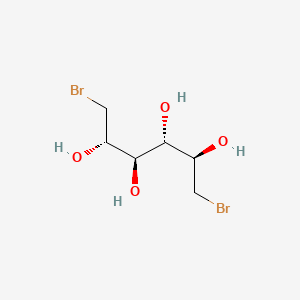

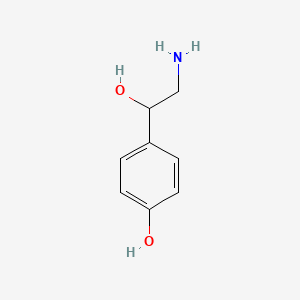
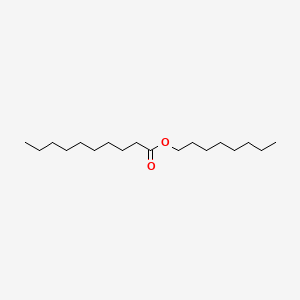

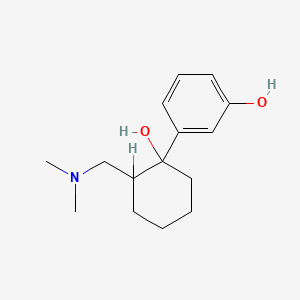

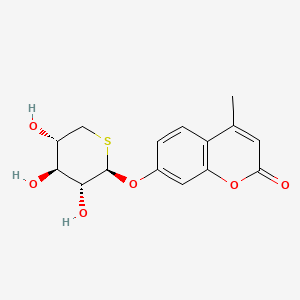
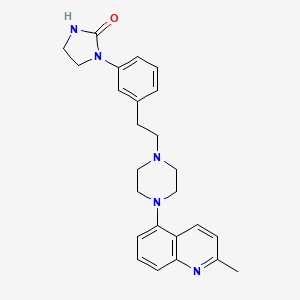
![1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B1677183.png)

